molecular formula C32H24O2 B14021505 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol CAS No. 53183-33-8

1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

Cat. No.: B14021505
CAS No.: 53183-33-8
M. Wt: 440.5 g/mol
InChI Key: LIJDDZSESNXDAV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is an organic compound belonging to the anthracene family. This compound is known for its unique structural features, which include two phenylethynyl groups attached to the anthracene core, along with two hydroxyl groups at the 9 and 10 positions. These structural characteristics contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a multi-step organic synthesis process. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with molecular targets through its phenylethynyl and hydroxyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it can bind to specific biomolecules and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both phenylethynyl and hydroxyl groups, which impart distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific interactions and strong fluorescence signals .

Properties

CAS No.

53183-33-8

Molecular Formula

C32H24O2

Molecular Weight

440.5 g/mol

IUPAC Name

1,4-dimethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C32H24O2/c1-23-17-18-24(2)30-29(23)31(33,21-19-25-11-5-3-6-12-25)27-15-9-10-16-28(27)32(30,34)22-20-26-13-7-4-8-14-26/h3-18,33-34H,1-2H3

InChI Key

LIJDDZSESNXDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O

Origin of Product

United States

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